molecular formula C33H61ClN2O6S B601429 Clindamycin Pentadecanoate CAS No. 1123211-67-5

Clindamycin Pentadecanoate

Cat. No. B601429
CAS RN: 1123211-67-5
M. Wt: 649.4 g/mol
InChI Key: YQVJBMURKHNOBB-VYUCIWTASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clindamycin is a lincosamide antibiotic medication used for the treatment of a number of bacterial infections . It is available in different forms such as clindamycin phosphate, clindamycin hydrochloride, or clindamycin nicotinamide . These forms are all prodrugs of clindamycin but once inside the body or applied to the skin, they are rapidly converted to active clindamycin by hydrolysis .


Synthesis Analysis

The synthesis of Clindamycin and its derivatives has been a subject of research. A study investigated the potential of clindamycin derivatives with broad-spectrum antibacterial properties . The research used molecular docking and dynamics simulations to explore how clindamycin derivatives could combat bacterial resistance and widen their antibacterial capabilities .


Molecular Structure Analysis

The molecular structure of Clindamycin and its derivatives has been studied using single crystal X-ray diffraction . Different hydrogen bonding networks exist among the host-host and host-solvent molecules in the crystal structures, resulting in different moisture stabilities .


Chemical Reactions Analysis

The chemical reactions of Clindamycin and its derivatives have been explored in various studies. For instance, a study investigated the drug targets and mechanisms responsible for the broad-spectrum antimicrobial activity observed in clindamycin derivatives .


Physical And Chemical Properties Analysis

Clindamycin phosphate, an antibacterial agent, has been reported to form several solid-state forms. The crystal structures of two CP solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction .

Scientific Research Applications

  • Bacteriostatic and Bactericidal Properties : Clindamycin is known for its bacteriostatic properties, inhibiting protein synthesis in sensitive bacteria. It may also be bactericidal at higher concentrations achievable in vivo. It is particularly effective against infections caused by anaerobic species and is used in treating protozoal diseases like malaria, often in combination with other drugs (Spížek & Řezanka, 2004).

  • Dentistry Applications : Clindamycin has been effective in dental procedures, both as a prophylactic treatment for endocarditis and for managing dental infections due to its broad-spectrum activity and significant tissue penetration, including bone (Brook et al., 2005).

  • Central Nervous System Penetration : Studies on primates indicate that while clindamycin penetrates erratically into brain tissue, its levels in cerebrospinal fluid are significant, suggesting its potential in treating Gram-positive bacterial infections in the central nervous system (Picardi et al., 1975).

  • Resistance Mechanisms : Resistance to clindamycin can arise through multiple mechanisms like methylation of 23S ribosomal RNA, modification by specific enzymes, or active efflux from the bacterial cell, presenting challenges in clinical efficacy (Sasirekha et al., 2013).

  • Immune System Modulation : Clindamycin has been observed to modulate lipopolysaccharide-induced cytokine production in human cells, indicating that it may have immune-modulatory effects beyond its antimicrobial activity (Stevens et al., 1995).

  • Effects on Bone Cells : Clindamycin has been studied for its direct effects on human osteoblasts, showing that at lower concentrations, it stimulates cell metabolism, while higher concentrations can have cytotoxic effects. This is important in contexts like prosthetic joint infections or infection prophylaxis in bone cement (Naal et al., 2008).

  • Efficacy in Malaria Treatment : Clinical trials have demonstrated the efficacy and safety of clindamycin in treating Plasmodium falciparum malaria (Lell & Kremsner, 2002).

  • Antibiotic Penetration in Phagocytic Cells : Clindamycin's ability to penetrate phagocytic cells and kill intracellular organisms makes it a viable option for treating chronic facultative bacterial infections (Hand & King-Thompson, 1982).

  • Use in Pregnancy : Clindamycin administration in early pregnancy to women with abnormal vaginal flora has been associated with reduced risks of preterm birth and late miscarriage (Lamont et al., 2011).

  • Comparative Efficacy with Other Antibiotics : In studies comparing clindamycin with other antibiotics like penicillin, it has often shown superior efficacy, such as in the treatment of anaerobic lung abscess (Levison et al., 1983).

Mechanism of Action

Target of Action

Clindamycin Pentadecanoate primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .

Mode of Action

This compound inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to this compound’s three-dimensional structure, which closely resembles the 3’-ends of L-Pro-Met-tRNA and deacylated-tRNA during the peptide elongation cycle .

Biochemical Pathways

The major biochemical pathway affected by this compound is the protein synthesis pathway of bacteria . By binding to the 50S ribosomal subunit, it disrupts protein synthesis, leading to changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation . By disrupting bacterial protein synthesis, it causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms . This makes it effective against serious infections caused by susceptible anaerobic, streptococcal, staphylococcal, and pneumococcal bacteria .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as local bacterial resistance patterns . For instance, it can be used for infections in communities where community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) is common; however, its usefulness depends on local resistance patterns .

Safety and Hazards

Clindamycin can cause diarrhea, which may be severe or lead to serious, life-threatening intestinal problems. If you have diarrhea that is watery or bloody, stop using this medicine and call your doctor .

Future Directions

There is a pressing need to identify more efficacious treatments for drug-resistant infections . Future acne treatments largely focus on reducing inflammation by targeting cytokine pathways known to be upregulated in acne . The CASSETTE trial will inform the definitive S. aureus Network Adaptive Platform (SNAP) trial, which includes an adjunctive clindamycin domain and participants with non-severe disease .

Biochemical Analysis

Biochemical Properties

Clindamycin Pentadecanoate, like its parent compound Clindamycin, works primarily by binding to the 50s ribosomal subunit of bacteria . This agent disrupts protein synthesis by interfering with the transpeptidation reaction, which thereby inhibits early chain elongation . It has been found to interact with a variety of proteins, including cell division protein FtsZ .

Cellular Effects

This compound, through its parent compound Clindamycin, has a significant impact on various types of cells and cellular processes. By disrupting bacterial protein synthesis, Clindamycin causes changes in the cell wall surface, which decreases adherence of bacteria to host cells and increases intracellular killing of organisms .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the 50s ribosomal subunit of bacteria . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, inhibiting early chain elongation . This mechanism is thought to be due to Clindamycin’s three-dimensional structure, which closely resembles the 3D structure of the 50s ribosomal subunit .

Temporal Effects in Laboratory Settings

The phosphate salt of Clindamycin available as an injection dosage form is a prodrug, and its active metabolite is Clindamycin after the first pass metabolite . Clindamycin intravenous infusion attains the maximum concentration within a short duration of time .

Metabolic Pathways

This compound is metabolized by the cytochrome P450 (CYP)3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . Knowledge of the potential relevance of the drug’s metabolites and disposition in special populations is of interest .

Subcellular Localization

In terms of subcellular localization, one of the protein targets of Clindamycin derivatives, cell division protein FtsZ, was found to be primarily located in the cyto and cyto_nucl compartments . This suggests that this compound may also exert its antibacterial effects in these subcellular locations.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Clindamycin Pentadecanoate involves the esterification of Clindamycin with Pentadecanoic acid.", "Starting Materials": [ "Clindamycin", "Pentadecanoic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Clindamycin is dissolved in chloroform, and Pentadecanoic acid is dissolved in methanol.", "Dicyclohexylcarbodiimide (DCC) and Dimethylaminopyridine (DMAP) are added to the Clindamycin solution to activate the carboxylic acid group.", "The Pentadecanoic acid solution is then added to the activated Clindamycin solution, and the reaction mixture is stirred at room temperature for a few hours.", "Triethylamine is added to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "The reaction mixture is then filtered, and the filtrate is washed with hydrochloric acid, sodium hydroxide, and water.", "The organic layer is separated, dried over anhydrous sodium sulfate, and evaporated to dryness to obtain Clindamycin Pentadecanoate as a white solid." ] }

CAS RN

1123211-67-5

Molecular Formula

C33H61ClN2O6S

Molecular Weight

649.4 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] pentadecanoate

InChI

InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(19-7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40)/t23-,24+,25-,27+,28+,29-,30+,31+,33+/m0/s1

InChI Key

YQVJBMURKHNOBB-VYUCIWTASA-N

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O

SMILES

CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O

Purity

> 95%

quantity

Milligrams-Grams

synonyms

Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Pentadecanoate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.